N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a chlorophenylmethyl group, and a pyridinylacetamide group.
Properties
Molecular Formula |
C20H16Cl2N2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-16-8-10-17(11-9-16)26-14-20(25)24(19-7-3-4-12-23-19)13-15-5-1-2-6-18(15)22/h1-12H,13-14H2 |
InChI Key |
VHEQSGJQSDXYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-N-(2-chlorophenyl)methylamine. This intermediate is then reacted with 2-chloropyridine-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: Shares the pyridinyl and chlorophenyl groups but differs in the acetamide linkage.
4-Chlorophenyl-2-pyridyl ketone: Similar structure with a ketone group instead of the acetamide group.
Uniqueness
2-(4-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
